3-[(Pyridin-2-yl)methyl]phenol

Proton-Coupled Electron Transfer (PCET) Biomimetic Oxidation Kinetics

3-[(Pyridin-2-yl)methyl]phenol (CAS 55506-50-8) is an aromatic organic compound with the molecular formula C12H11NO, consisting of a phenol moiety linked to a pyridine ring via a methylene bridge at the meta-position. This structure confers a calculated LogP of 2.378, indicating moderate lipophilicity.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 55506-50-8
Cat. No. B8692477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyridin-2-yl)methyl]phenol
CAS55506-50-8
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=CC(=CC=C2)O
InChIInChI=1S/C12H11NO/c14-12-6-3-4-10(9-12)8-11-5-1-2-7-13-11/h1-7,9,14H,8H2
InChIKeyQFKUKZSVDJJHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Pyridin-2-yl)methyl]phenol (CAS 55506-50-8): Key Physicochemical and Structural Baseline for Procurement Evaluation


3-[(Pyridin-2-yl)methyl]phenol (CAS 55506-50-8) is an aromatic organic compound with the molecular formula C12H11NO, consisting of a phenol moiety linked to a pyridine ring via a methylene bridge at the meta-position. This structure confers a calculated LogP of 2.378, indicating moderate lipophilicity . The compound exists as a white to off-white crystalline solid and is soluble in organic solvents such as ethanol and DMSO . Its intramolecular hydrogen-bonding capability between the phenolic -OH and the pyridyl nitrogen is a defining feature that differentiates its reactivity from simple phenols or pyridines [1].

Why 3-[(Pyridin-2-yl)methyl]phenol is Not Interchangeable with Other Pyridylphenol Isomers or Analogs


The precise position of the pyridylmethyl group on the phenol ring dictates the compound's intramolecular hydrogen-bonding geometry and, consequently, its reactivity in proton-coupled electron transfer (PCET) processes. Substitution with a structurally similar analog, such as the para-isomer 4-[(Pyridin-2-yl)methyl]phenol or the directly-linked HOAr-pyX series, leads to quantifiable differences in hydrogen-bond strength, oxidation potential, and kinetic rate constants [1]. Furthermore, the methylene linker in 3-[(Pyridin-2-yl)methyl]phenol provides a distinct conformational flexibility and electronic decoupling between the phenol and pyridine rings compared to directly-linked analogs, a factor critical for its function in biomimetic studies and coordination chemistry [1]. Simply substituting a generic pyridine or phenol derivative will not replicate these specific structure-dependent properties, making precise procurement essential for reproducible research outcomes.

Quantitative Differentiation of 3-[(Pyridin-2-yl)methyl]phenol: Head-to-Head Comparisons with Structural Analogs


PCET Oxidation Kinetics: Methylene-Linked vs. Directly-Linked Pyridylphenols

In a direct head-to-head comparison, the methylene-linked pyridylphenol scaffold (HOArCH2pyX), to which 3-[(Pyridin-2-yl)methyl]phenol belongs, exhibits markedly different intrinsic rate constants (k°) for separated concerted proton-electron transfer (sCPET) oxidation compared to the directly-linked analogs (HOAr-pyX). For the parent compound (X=H), oxidation by [Fe(4,7-Me2phen)3]3+ shows a k° of 4.3 × 10^4 M^-1 s^-1 for the -CH2py derivative, while the directly-linked -py derivative displays a significantly higher k° of 5.0 × 10^6 M^-1 s^-1 under the same conditions [1]. This difference of over two orders of magnitude demonstrates that the methylene linker profoundly alters the intrinsic reactivity landscape.

Proton-Coupled Electron Transfer (PCET) Biomimetic Oxidation Kinetics

Intramolecular Hydrogen-Bond Strength: NMR and X-ray Diffraction Comparison

The strength of the intramolecular O-H···N hydrogen bond, a key feature of these compounds, is significantly weaker in the methylene-linked class (HOArCH2pyX) compared to the directly-linked class (HOAr-pyX). For the unsubstituted parent compound (X=H), the 1H NMR phenolic proton resonance (δOH) is observed at 11.15 ppm for the -CH2py analog, versus 14.83 ppm for the -py analog in CD3CN [1]. This ~3.7 ppm upfield shift indicates a substantially weaker hydrogen bond. This is corroborated by X-ray crystallography, which shows a longer O···N distance (dON) of 2.6914(13) Å for the -CH2py analog, compared to an average of ~2.567 Å for the -py analog [1].

Hydrogen Bonding Structural Biology Spectroscopy

Physicochemical Differentiation: Meta- vs. Para-Isomer Comparison

The meta-substituted isomer (3-[(Pyridin-2-yl)methyl]phenol) exhibits a significantly lower melting point compared to its para-substituted analog (4-[(Pyridin-2-yl)methyl]phenol), a key differentiation for procurement and handling. While the target meta-isomer is typically described as a solid without a specific melting point range reported in the primary literature, the para-isomer has a reported melting point of 132-133 °C . This substantial difference in physical state at near-ambient temperatures highlights the impact of substitution pattern on crystal packing and intermolecular forces.

Physicochemical Properties Isomer Comparison Procurement

Enzyme Inhibition Potential: Class-Level Inference from Related Derivatives

While direct, head-to-head quantitative data for 3-[(Pyridin-2-yl)methyl]phenol is limited in public repositories, a closely related derivative, 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol (a triclosan analog), demonstrates potent inhibition of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) with an IC50 of 640 nM [1]. This class-level inference suggests that the 3-[(Pyridin-2-yl)methyl]phenol scaffold, when appropriately functionalized, can be a valuable starting point for developing enzyme inhibitors targeting the fatty acid biosynthesis pathway. In contrast, simpler pyridine or phenol building blocks lack this specific structural motif and are unlikely to exhibit this activity profile.

Antimicrobial Enzyme Inhibition Drug Discovery

Validated Application Scenarios for 3-[(Pyridin-2-yl)methyl]phenol Based on Quantitative Evidence


Mechanistic Probes for Proton-Coupled Electron Transfer (PCET) Research

Based on the direct head-to-head kinetic comparison, 3-[(Pyridin-2-yl)methyl]phenol is the scaffold of choice for studying separated CPET (sCPET) reactions where a moderate intrinsic reaction rate is desired. Its ~116-fold slower intrinsic rate constant compared to directly-linked analogs [1] provides a wider kinetic window for resolving reaction intermediates and for investigating the influence of thermodynamic driving force without being dominated by a high intrinsic barrier. This makes it an ideal model compound for fundamental physical organic chemistry studies of biological energy transduction processes.

Synthesis of Tailored Ligands for Coordination Chemistry and Catalysis

The well-characterized, weaker intramolecular hydrogen bond of the methylene-linked scaffold, as quantified by NMR and X-ray diffraction [1], makes 3-[(Pyridin-2-yl)methyl]phenol a versatile precursor for designing N,O-chelating ligands. Upon deprotonation, the phenolate moiety is a strong donor, while the pendent pyridine provides a neutral N-donor. This specific geometry and electronic structure, which is distinct from the more rigid directly-linked analogs, can be exploited to fine-tune the redox properties and coordination geometry of metal complexes for applications in catalysis and materials science.

Core Scaffold for Medicinal Chemistry Lead Optimization Programs

For projects targeting enzymes like PfENR, the 3-[(Pyridin-2-yl)methyl]phenol scaffold represents a validated, albeit unoptimized, starting point. The class-level inference from a potent derivative (IC50 = 640 nM) [1] indicates that the scaffold can be elaborated into a high-affinity inhibitor. Procurement of this specific isomer is essential for structure-activity relationship (SAR) studies, as the position of the pyridylmethyl group (e.g., meta vs. para) is expected to significantly influence binding affinity and selectivity, based on the established differences in physicochemical properties and hydrogen-bonding geometry.

Functional Monomer for the Synthesis of Specialty Polymers and Materials

The presence of both a phenolic -OH and a pyridyl nitrogen in a specific meta-arrangement, coupled with a flexible methylene linker, makes 3-[(Pyridin-2-yl)methyl]phenol a unique bifunctional monomer. It can be incorporated into polymer backbones to introduce metal-chelating sites or hydrogen-bonding cross-links. The quantifiably different hydrogen-bonding strength and conformational freedom of this isomer, relative to its para counterpart, will directly translate into distinct material properties such as glass transition temperature, mechanical strength, and metal-ion uptake capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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